molecular formula C12H19N3O2S B2640094 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate CAS No. 2229505-49-9

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

Cat. No. B2640094
M. Wt: 269.36
InChI Key: ZBDODENUKSLMHT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 2229505-49-9 . It has a molecular weight of 269.37 . The IUPAC name for this compound is tert-butyl (1- (2-aminothiazol-4-yl)cyclobutyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3, (H2,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature . The compound’s InChI key is ZBDODENUKSLMHT-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Activity

Research has led to the synthesis of novel compounds through complex chemical pathways involving tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate derivatives, which have been evaluated for their antibacterial properties. These synthesized compounds show promise in fighting bacterial infections, highlighting the potential of tert-butyl derivatives in antibiotic development (Prasad, 2021).

Crystallographic Studies

Crystallographic analysis has been performed on tert-butyl derivatives to understand their structural configurations, which is crucial for designing drugs with enhanced efficacy and reduced side effects. Such studies offer insights into the molecular arrangements and interactions that could influence the biological activity of these compounds (Kant, Singh, & Agarwal, 2015).

Enantioselective Synthesis

The tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate structure has been utilized in the enantioselective synthesis of carbocyclic analogues. This process is vital for creating pharmaceuticals that target specific enantiomers for therapeutic purposes, thereby increasing drug efficacy and minimizing undesired effects (Ober, Marsch, Harms, & Carell, 2004).

Cycloaddition Reactions

The compound has been studied in cycloaddition reactions to generate novel cycloadducts with potential pharmacological activities. These reactions are fundamental in organic synthesis, leading to the creation of complex molecules that could serve as the basis for new drugs (González et al., 2013).

Synthesis of Spirocyclopropanated Analogues

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate derivatives have been used in the synthesis of spirocyclopropanated analogues, which are important in the development of insecticides. This research demonstrates the versatility of tert-butyl derivatives in synthesizing compounds with potential applications in agriculture (Brackmann et al., 2005).

CO2 Fixation

Research involving tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate has explored its potential in the cyclizative fixation of atmospheric CO2, leading to cyclic carbamates. This innovative approach indicates the role of tert-butyl derivatives in addressing environmental concerns through chemical synthesis (Takeda et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDODENUKSLMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate

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